

# In Silico ADME/Tox Profile of Inophyllum E: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of **Inophyllum E** against other notable compounds from the Calophyllum genus: Calophyllolide, Inophyllum C, and Isoapetalic acid. The data presented herein is generated from predictive models and is intended to guide further experimental research.

# Comparative Analysis of Physicochemical and ADME Properties

The following table summarizes the predicted physicochemical and pharmacokinetic properties of **Inophyllum E** and its comparators. These parameters are crucial in determining the druglike potential of a compound.



Property	Inophyllum E	Calophyllolide	Inophyllum C	Isoapetalic Acid
Physicochemical Properties				
Molecular Formula	C25H22O5	C26H24O5	C25H22O5	C22H28O6
Molecular Weight ( g/mol )	402.45	416.47	402.45	388.47
LogP (Consensus)	4.89	5.21	4.15	3.98
Water Solubility (LogS)	-5.13 (Poorly soluble)	-5.57 (Poorly soluble)	-4.68 (Poorly soluble)	-4.21 (Moderately soluble)
H-bond Acceptors	5	5	5	6
H-bond Donors	0	0	1	2
Pharmacokinetic s (ADME)				
Gastrointestinal Absorption	High	High	High	High
Blood-Brain Barrier Permeant	Yes	Yes	No	No
P-gp Substrate	Yes	Yes	No	No
CYP1A2 Inhibitor	Yes	Yes	Yes	No
CYP2C19 Inhibitor	No	No	No	No
CYP2C9 Inhibitor	Yes	Yes	Yes	No
CYP2D6 Inhibitor	No	No	No	No



CYP3A4 Inhibitor	Yes	Yes	Yes	No
Drug-Likeness				
Lipinski's Rule of Five	Yes (1 violation: LogP > 5 for Calophyllolide)	Yes	Yes	Yes
Bioavailability Score	0.55	0.55	0.55	0.55
Medicinal Chemistry				
PAINS Alert	0	0	0	0

### **Comparative Toxicity Profile**

This table outlines the predicted toxicity profiles of the selected compounds, highlighting potential safety concerns that may need to be addressed in later-stage drug development.

Toxicity Parameter	Inophyllum E	Calophyllolide	Inophyllum C	Isoapetalic Acid
AMES Toxicity	Non-mutagenic	Non-mutagenic	Non-mutagenic	Non-mutagenic
hERG I Inhibitor	No	Yes	No	No
Hepatotoxicity	No	Yes	No	No
Skin Sensitization	No	No	Yes	No

# **Experimental Protocols: In Silico ADME/Tox Prediction**

The data presented in this guide were generated using the following freely accessible webbased platforms:



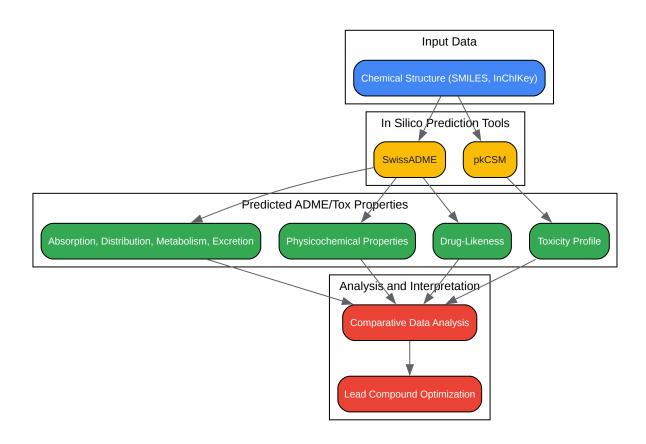
- SwissADME (--INVALID-LINK--): This tool was utilized for the prediction of physicochemical properties, pharmacokinetic parameters (gastrointestinal absorption, blood-brain barrier permeability, P-glycoprotein substrate status, and cytochrome P450 enzyme inhibition), druglikeness based on Lipinski's rule of five, and medicinal chemistry friendliness (PAINS alerts). The canonical SMILES of each compound was used as the input.
- pkCSM (--INVALID-LINK--): This platform was employed for a more detailed toxicity
  assessment. The predictions for AMES toxicity, hERG I inhibition, hepatotoxicity, and skin
  sensitization were obtained using their respective predictive models. The canonical SMILES
  of each compound was used as the input.

It is important to note that these predictions are based on computational models and should be validated through in vitro and in vivo experimental studies.

#### Visualizing the In Silico Workflow

The following diagram illustrates the general workflow for in silico ADME/Tox profiling of a compound of interest.





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Caption: Workflow for in silico ADME/Tox profiling.

### **Summary and Conclusion**

Based on the in silico predictions, **Inophyllum E** exhibits a generally favorable ADME/Tox profile, positioning it as a promising candidate for further investigation. It demonstrates high predicted gastrointestinal absorption and blood-brain barrier permeability. While it is predicted to be an inhibitor of several CYP enzymes, it does not show alerts for mutagenicity, cardiotoxicity (hERG inhibition), or hepatotoxicity.







In comparison, Calophyllolide shows a potential for hERG inhibition and hepatotoxicity. Inophyllum C is predicted to be a skin sensitizer and does not permeate the blood-brain barrier. Isoapetalic acid, while having good water solubility, is also not predicted to cross the blood-brain barrier.

This comparative analysis underscores the utility of in silico tools in the early stages of drug discovery to prioritize compounds with desirable pharmacokinetic and safety profiles. Experimental validation of these predictions is a critical next step in the development of **Inophyllum E** or any of these related natural products as therapeutic agents.

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